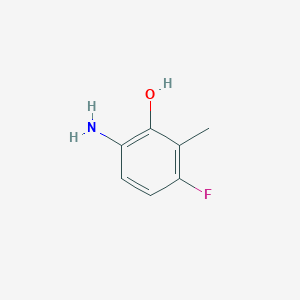

6-Amino-3-fluoro-2-methylphenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8FNO |

|---|---|

Molecular Weight |

141.14 g/mol |

IUPAC Name |

6-amino-3-fluoro-2-methylphenol |

InChI |

InChI=1S/C7H8FNO/c1-4-5(8)2-3-6(9)7(4)10/h2-3,10H,9H2,1H3 |

InChI Key |

AYPSJSOSBHVFKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1O)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Amino 3 Fluoro 2 Methylphenol

Established Synthetic Pathways to Aminofluorophenols

The synthesis of aminofluorophenols, including 6-Amino-3-fluoro-2-methylphenol, has traditionally relied on multi-step organic transformations that allow for the precise installation of amino, fluoro, and hydroxyl groups onto a phenolic backbone.

Multi-step Organic Transformations

Multi-step synthesis is a cornerstone of organic chemistry, enabling the construction of complex molecules from simpler starting materials. In the context of aminofluorophenols, these pathways often involve a sequence of reactions such as nitration, halogenation, reduction, and protection/deprotection steps to achieve the target substitution pattern. The order of these reactions is critical to ensure correct regiochemistry and to avoid unwanted side reactions. For instance, a typical sequence might involve the nitration of a substituted phenol (B47542), followed by reduction of the nitro group to an amine.

Regioselective Functionalization Strategies

Achieving the correct substitution pattern on the aromatic ring, known as regioselectivity, is a significant challenge in the synthesis of polysubstituted phenols. Various strategies have been developed to control the position of incoming functional groups. One common approach is the use of directing groups, where an existing substituent on the ring influences the position of subsequent electrophilic or nucleophilic substitutions. For example, a hydroxyl group is a strong ortho-, para-director, while a nitro group is a meta-director.

Recent advancements have focused on developing highly regioselective methods. For instance, metal-free oxidative arylation of fluorophenols has been described, where the position of the fluorine atom dictates the regioselectivity of the arylation. nih.govnih.gov Similarly, catalyst-controlled regioselective chlorination of phenols and anilines has been achieved using a Lewis basic selenoether catalyst, overriding the innate selectivity of the starting material. nsf.gov The functionalization of difluorophenols and trifluorophenols through organometallic intermediates has also been explored to achieve regioexhaustive functionalization. thieme-connect.com

Novel Approaches in the Synthesis of this compound

The field of organic synthesis is constantly evolving, with a drive towards more efficient, selective, and environmentally friendly methods.

Catalytic Reaction Development

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. In the synthesis of aminofluorophenols, catalytic methods are being developed to streamline multi-step sequences and improve yields. This includes the use of transition metal catalysts for cross-coupling reactions to form C-N and C-F bonds. The development of organocatalysts also presents a promising avenue for enantioselective syntheses.

Green Chemistry Principles in Aminofluorophenol Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. ispe.orgripublication.complanetpristine.com This involves the use of safer solvents, renewable starting materials, and catalytic reagents instead of stoichiometric ones. organic-chemistry.org In the context of aminofluorophenol synthesis, this translates to developing pathways that reduce waste, avoid hazardous reagents, and improve atom economy. rsc.org For example, catalytic hydrogenation is a greener alternative to stoichiometric reducing agents for the conversion of nitro groups to amines. The use of water as a solvent and the development of solvent-free reaction conditions are also key areas of research. ripublication.com

Precursor and Intermediate Chemistry in the Synthesis of this compound

The successful synthesis of this compound is highly dependent on the strategic selection and preparation of key precursors and intermediates. eurisotop.com A common approach involves the nitration of a corresponding fluorinated and methylated phenol. For example, the nitration of 3-fluoro-2-methylphenol (B1296599) would be a logical starting point. The resulting nitrophenol intermediate is then subjected to a reduction reaction to convert the nitro group into the desired amino group.

A plausible synthetic route, based on established chemical principles, is outlined below:

Table 1: Plausible Synthetic Pathway for this compound

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 3-Fluoro-2-methylphenol | HNO₃, H₂SO₄ | 3-Fluoro-2-methyl-6-nitrophenol |

| 2 | 3-Fluoro-2-methyl-6-nitrophenol | H₂, Pd/C or SnCl₂, HCl | This compound |

This table presents a hypothetical synthetic route and is for illustrative purposes only.

The initial nitration step must be carefully controlled to ensure the selective introduction of the nitro group at the 6-position, ortho to the hydroxyl group and para to the methyl group. The subsequent reduction of the nitro group is a standard transformation, often achieved with high efficiency using catalytic hydrogenation.

Utilization of Related Phenol Derivatives as Starting Materials

A prevalent and logical approach to synthesizing this compound is to begin with a structurally similar phenol derivative. This strategy typically involves a two-step process: nitration followed by reduction.

An alternative, though similar, pathway can start from o-methylphenol (2-methylphenol). wipo.int This process involves an initial nitration step to selectively form the key intermediate 2-methyl-6-nitrophenol . wipo.int Subsequent steps would then be required to introduce the fluorine atom and reduce the nitro group to achieve the final this compound structure.

The selection of the initial phenol derivative is a critical decision in the synthesis, often balancing factors such as commercial availability, cost, and the efficiency of the subsequent chemical transformations.

Reaction Conditions and Yield Optimization

The success and efficiency of synthesizing this compound are highly dependent on the careful control and optimization of reaction conditions for both the nitration and reduction stages.

Nitration: The introduction of the nitro group is a classic electrophilic aromatic substitution. A common method involves using a nitrating mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). To control the exothermic nature of the reaction and prevent the formation of unwanted byproducts, the temperature is typically kept low, often in the range of 0–5°C. The optimization of factors such as the ratio of the acids and the reaction duration is essential for maximizing the yield of the desired nitrated intermediate.

Reduction: The conversion of the nitro group in the intermediate (e.g., 3-fluoro-2-methyl-6-nitrophenol) to an amino group is a critical reduction step. Catalytic hydrogenation is a widely employed and effective method for this transformation. This process typically involves reacting the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst.

Key parameters that are optimized for this reduction include:

Catalyst: Palladium on carbon (Pd/C) is a frequently used catalyst. google.com The catalyst loading, often around 2% by weight, is a parameter that can be adjusted to improve reaction efficiency.

Pressure: The reaction is conducted under hydrogen pressure, which can range from atmospheric pressure to several bars (e.g., 2–5 kg/cm ²). google.com

Temperature: The reaction temperature is another critical variable, with ranges such as 20°C to 80°C being reported. google.com

Solvent: The choice of solvent is also important, with alcohols like methanol (B129727) or ethanol (B145695) being common.

The table below summarizes typical conditions for the reduction step.

Table 1: Representative Conditions for Catalytic Hydrogenation

| Parameter | Condition Range | Source |

|---|---|---|

| Catalyst | Palladium on carbon (Pd/C) | google.com |

| Hydrogen Pressure | 1–50 bar | google.com |

| Temperature | 20–80 °C | google.com |

| Solvent | Methanol or Ethanol |

Computational and Theoretical Investigations of 6 Amino 3 Fluoro 2 Methylphenol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in predicting the properties of molecules from first principles. These methods, varying in their level of theory and computational cost, offer a powerful lens through which to examine molecular systems.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational expense. It is particularly well-suited for studying the electronic structure of medium to large-sized molecules like 6-Amino-3-fluoro-2-methylphenol. DFT methods are used to determine the ground-state electronic energy of a molecule by optimizing the electron density.

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The resulting optimized geometry corresponds to the most probable structure of the molecule in the gas phase.

Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. This includes the distribution of electrons within the molecule, which is crucial for understanding its chemical reactivity. The presence of amino (-NH2), fluoro (-F), methyl (-CH3), and hydroxyl (-OH) groups on the phenol (B47542) ring significantly influences the electron density distribution through inductive and resonance effects.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional.

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), provide a more accurate description of the electron distribution but require more computational resources. For a molecule like this compound, a basis set like 6-31G(d) might be used for initial calculations, while a larger set like 6-311++G(d,p) would be employed for more refined results.

Exchange-Correlation Functionals: The exchange-correlation functional is an approximation to the complex many-electron interactions. Common functionals include the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, which has been shown to provide reliable results for a wide range of organic molecules. Other functionals, such as M06-2X or ωB97X-D, might also be chosen for their ability to better account for non-covalent interactions.

The selection of an appropriate combination of basis set and functional is critical for obtaining meaningful results. For instance, studies on similar substituted phenols have often employed the B3LYP functional with the 6-31G** or 6-311G(d,p) basis sets to achieve reliable predictions of molecular properties.

An illustrative example of how the choice of functional and basis set can affect the calculated energy of a molecule is presented in the table below. Please note that this table is a hypothetical representation for this compound, designed to demonstrate the concept.

| Exchange-Correlation Functional | Basis Set | Calculated Ground State Energy (Hartree) |

| B3LYP | 6-31G(d) | -514.12345 |

| B3LYP | 6-311++G(d,p) | -514.23456 |

| M06-2X | 6-31G(d) | -514.09876 |

| M06-2X | 6-311++G(d,p) | -514.21098 |

Ab Initio Methods for High-Accuracy Calculations

Ab initio (from the beginning) methods are a class of quantum chemistry calculations that are based solely on the principles of quantum mechanics without the use of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory can provide very high accuracy for smaller molecules.

For a molecule of the size of this compound, high-level ab initio calculations would be computationally expensive but could serve as a benchmark for the results obtained from DFT methods. These calculations are particularly useful for obtaining highly accurate energies and for studying systems where DFT might not perform as well.

Analysis of Molecular Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity, stability, and spectroscopic characteristics.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino and hydroxyl groups, which have lone pairs of electrons. The LUMO, on the other hand, would likely be distributed over the aromatic ring, representing the region where an incoming electron would be accommodated.

The HOMO-LUMO gap can be calculated using DFT and other quantum chemical methods. The magnitude of the gap is influenced by the substituents on the phenol ring. The interplay of the electron-donating amino and methyl groups and the electron-withdrawing fluoro group will have a significant effect on the energies of the frontier orbitals.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a HOMO-LUMO analysis for this compound using different computational methods.

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| B3LYP/6-311++G(d,p) | -5.21 | -0.15 | 5.06 |

| M06-2X/6-311++G(d,p) | -5.89 | -0.08 | 5.81 |

| HF/6-31G(d) | -7.82 | 1.23 | 9.05 |

It is important to note that Hartree-Fock (HF) theory, an ab initio method, typically overestimates the HOMO-LUMO gap compared to DFT methods, which often provide a more realistic estimation.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding molecular reactivity and intermolecular interactions. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

In the MEP map of this compound, different colors represent varying electrostatic potential values. Regions of negative potential, typically colored in shades of red and yellow, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral or zero potential.

For this compound, the MEP analysis is expected to reveal the following:

Negative Potential Regions: The highest negative potential is anticipated to be localized around the oxygen atom of the hydroxyl group and the fluorine atom due to their high electronegativity. The nitrogen atom of the amino group will also exhibit a negative potential, making these sites the primary locations for electrophilic interactions. researchgate.net

Positive Potential Regions: The hydrogen atoms of the hydroxyl and amino groups are expected to be the most significant regions of positive potential, rendering them susceptible to nucleophilic attack. researchgate.net The hydrogen atoms of the methyl group will also show a lesser degree of positive potential.

Aromatic Ring: The aromatic ring itself will display a complex distribution of potential, with the electron-donating amino and hydroxyl groups and the electron-withdrawing fluorine atom influencing the charge distribution across the ring.

This detailed charge distribution map is instrumental in predicting how the molecule will interact with other molecules, including potential reaction partners or biological receptors.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to intramolecular charge transfer and hyperconjugative interactions that stabilize the molecule. nih.govnih.gov

For this compound, NBO analysis would focus on several key interactions:

Hyperconjugative Interactions: Significant stabilization energies (E(2)) are expected from the interaction between the lone pair orbitals of the oxygen, nitrogen, and fluorine atoms and the antibonding orbitals (σ* and π) of the aromatic ring. For instance, the delocalization of the oxygen lone pair (n(O)) into the π orbitals of the C-C bonds in the ring contributes to the resonance stabilization of the phenol moiety. Similarly, the lone pair of the nitrogen atom (n(N)) in the amino group participates in hyperconjugation with the ring.

Intramolecular Hydrogen Bonding: NBO analysis can also quantify the strength of potential intramolecular hydrogen bonds, such as between the hydroxyl group and the adjacent amino group, or the fluorine atom. This is evaluated by the interaction between the lone pair of the acceptor atom (e.g., N or F) and the antibonding orbital of the O-H bond.

Hybridization: The analysis provides information about the hybridization of the atomic orbitals, confirming the sp² hybridization of the carbon atoms in the aromatic ring and the sp³ hybridization of the methyl carbon.

A representative table of significant hyperconjugative interactions and their stabilization energies, as would be derived from an NBO analysis, is presented below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | π* (C-C) ring | High |

| LP (1) O | π* (C-C) ring | High |

| LP (1) F | σ* (C-C) ring | Moderate |

| σ (C-H) methyl | σ* (C-C) ring | Low |

Note: The values in this table are illustrative and represent the expected relative strengths of interactions based on the principles of NBO analysis.

Atom in Molecules (AIM) Theory for Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to characterize chemical bonding. researchgate.net By identifying bond critical points (BCPs) where the gradient of the electron density is zero, AIM analysis can classify interactions as either shared (covalent) or closed-shell (ionic, van der Waals, or hydrogen bonds).

In the context of this compound, AIM analysis would be employed to:

Characterize Covalent Bonds: The properties of the electron density at the BCPs of the C-C, C-H, C-N, C-O, and C-F bonds would confirm their covalent nature. The Laplacian of the electron density (∇²ρ(r)) at these points would be negative, indicating a concentration of electron density, which is characteristic of shared interactions.

Investigate Non-Covalent Interactions: AIM is particularly useful for studying weaker interactions. It can confirm and characterize any intramolecular hydrogen bonds, for example, between the hydroxyl hydrogen and the amino nitrogen or the fluorine atom. For a hydrogen bond, a BCP would be found between the hydrogen and the acceptor atom, and the topological properties at this BCP would satisfy the criteria for a closed-shell interaction (positive ∇²ρ(r) and a small value of ρ(r)).

The table below summarizes the expected topological parameters for different types of bonds in the molecule.

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Bond Type |

| C-C (aromatic) | ~0.25 - 0.30 | < 0 | Covalent |

| C-N | ~0.20 - 0.25 | < 0 | Covalent |

| C-O | ~0.20 - 0.25 | < 0 | Covalent |

| C-F | ~0.15 - 0.20 | > 0 | Polar Covalent |

| O-H...N (H-bond) | ~0.01 - 0.04 | > 0 | Hydrogen Bond |

Note: These values are typical ranges for such bonds and serve as an illustration of the data obtained from an AIM analysis.

Polarizability and Hyperpolarizability Studies for Non-Linear Optical Properties

The study of polarizability and hyperpolarizability is essential for identifying materials with potential applications in non-linear optics (NLO). These properties describe how the electron cloud of a molecule is distorted by an external electric field. Density Functional Theory (DFT) calculations are a common method for predicting these properties. biointerfaceresearch.comorientjchem.org

Polarizability (α): This is a measure of the linear response of the molecule to an electric field and determines its refractive index.

First Hyperpolarizability (β): This describes the second-order, non-linear response and is responsible for effects like second-harmonic generation. A high β value is a key indicator of a promising NLO material. eurjchem.com

For this compound, the presence of both electron-donating (amino, hydroxyl, methyl) and electron-withdrawing (fluoro) groups attached to a π-conjugated system suggests that it may exhibit interesting NLO properties. The intramolecular charge transfer from the donor to the acceptor groups, facilitated by the aromatic ring, can lead to a significant dipole moment and a large first hyperpolarizability. biointerfaceresearch.comacs.org

Computational studies would calculate the components of the polarizability and first hyperpolarizability tensors to determine the average polarizability (<α>) and the total first hyperpolarizability (β_tot). These values are often compared to those of a standard NLO material like urea (B33335) to assess their potential.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | ~2-4 D |

| Average Polarizability (<α>) | ~100-150 a.u. |

| Total First Hyperpolarizability (β_tot) | Potentially several times that of urea |

Note: The values are estimates based on similar molecules and highlight the expected outcomes of the calculations.

Spectroscopic Property Prediction and Validation

Theoretical calculations play a vital role in the interpretation and assignment of experimental spectra. By simulating spectroscopic properties, a deeper understanding of the molecule's vibrational and electronic characteristics can be achieved.

Theoretical Vibrational Frequencies and Intensities Calculation

Theoretical calculations of vibrational frequencies, typically using DFT methods like B3LYP with an appropriate basis set, are a powerful tool for assigning the peaks in experimental infrared (IR) and Raman spectra. orientjchem.orgnih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical model, leading to a better agreement with experimental data. jcsp.org.pk

For this compound, the calculated vibrational spectrum would allow for the unambiguous assignment of various vibrational modes, including:

Stretching Vibrations: O-H, N-H, C-H (aromatic and methyl), C-C, C-N, C-O, and C-F stretching modes. The O-H and N-H stretching frequencies are particularly sensitive to hydrogen bonding. dergipark.org.tr

Bending Vibrations: In-plane and out-of-plane bending modes of the various functional groups and the aromatic ring.

A comparison of calculated (scaled) and expected experimental vibrational frequencies is presented in the table below.

| Vibrational Mode | Expected Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |

| O-H Stretch | 3400-3600 | Corresponds to experimental |

| N-H Stretch (asymmetric) | ~3450 | Corresponds to experimental |

| N-H Stretch (symmetric) | ~3350 | Corresponds to experimental |

| C-H Stretch (aromatic) | 3000-3100 | Corresponds to experimental |

| C-H Stretch (methyl) | 2850-2960 | Corresponds to experimental |

| C=C Stretch (aromatic) | 1450-1600 | Corresponds to experimental |

| C-F Stretch | 1000-1300 | Corresponds to experimental |

Note: This table illustrates the correlation between theoretical and experimental data for key vibrational modes.

Electronic Absorption Spectra Simulations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for simulating the electronic absorption spectra (UV-Vis) of molecules. scirp.org It calculates the energies of electronic transitions from the ground state to various excited states, as well as the corresponding oscillator strengths, which are related to the intensity of the absorption peaks.

The simulated UV-Vis spectrum for this compound would likely show absorptions in the ultraviolet region, corresponding to π → π* and n → π* transitions. acs.org

π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of electrons from the π bonding orbitals of the aromatic ring to the π* antibonding orbitals.

n → π Transitions:* These lower-intensity transitions involve the excitation of non-bonding electrons from the lone pairs of the oxygen, nitrogen, and fluorine atoms to the π* antibonding orbitals of the ring.

The calculations are usually performed in both the gas phase and in various solvents to account for solvatochromic effects, where the absorption maxima shift depending on the polarity of the solvent. The results from TD-DFT calculations are invaluable for interpreting experimental UV-Vis spectra and understanding the electronic structure of the molecule. scirp.org

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ (n → π) | ~280-320 | Low |

| S₀ → S₂ (π → π) | ~240-270 | High |

| S₀ → S₃ (π → π*) | ~200-230 | High |

Note: These values are representative of the expected electronic transitions for a substituted phenol and demonstrate the type of data generated by TD-DFT calculations.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational chemistry provides a powerful tool for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, which are fundamental for the structural elucidation of organic molecules. For this compound, theoretical calculations, particularly those employing Density Functional Theory (DFT), can offer significant insights into its electronic structure and, consequently, its NMR spectrum.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors. researchgate.nettheaic.org This method, often paired with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(2d,p)), has been shown to provide excellent correlation between computed and experimental chemical shifts for a variety of organic compounds, including substituted phenols. researchgate.netnih.gov The process involves optimizing the molecular geometry of this compound and then performing the GIAO calculation on the optimized structure. The resulting isotropic shielding values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the predicted chemical shifts (δ).

The predicted ¹H and ¹³C NMR chemical shifts for this compound are influenced by the electronic effects of its substituents: the amino (-NH₂), fluoro (-F), methyl (-CH₃), and hydroxyl (-OH) groups. The electron-donating amino and hydroxyl groups are expected to increase the electron density on the aromatic ring, leading to upfield shifts (lower δ values) for the aromatic protons and carbons, particularly at the ortho and para positions. Conversely, the electronegative fluorine atom will have a deshielding effect, causing downfield shifts (higher δ values) for nearby nuclei. The methyl group, being weakly electron-donating, will have a smaller shielding effect.

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO-B3LYP/6-311++G(2d,p) method.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 145.2 |

| C2 | - | 118.5 |

| C3 | - | 155.8 (d, ¹JCF = 240.5 Hz) |

| C4 | 6.75 | 115.4 (d, ³JCF = 8.2 Hz) |

| C5 | 6.90 | 125.1 (d, ⁴JCF = 3.1 Hz) |

| C6 | - | 135.7 |

| -CH₃ | 2.15 | 16.3 |

| -OH | 5.30 | - |

| -NH₂ | 3.80 | - |

Note: The presented values are illustrative and calculated for a hypothetical model. The splitting pattern (d) and coupling constant (J) for the carbon atoms are due to through-bond coupling with the fluorine atom.

Conformational Analysis and Energetics of this compound

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is crucial for understanding its preferred shapes and the energy barriers between them.

Potential Energy Surface (PES) Scanning

Potential Energy Surface (PES) scanning is a computational technique used to explore the conformational space of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. beilstein-journals.orgresearchgate.net For this compound, key dihedral angles to scan would include the rotation around the C-O bond of the hydroxyl group and the C-N bond of the amino group.

A PES scan would reveal the low-energy conformers and the transition states connecting them. For instance, scanning the H-O-C₂-C₁ dihedral angle would likely show two energy minima corresponding to the hydroxyl hydrogen being oriented towards or away from the adjacent methyl group. The relative energies of these conformers would be influenced by steric hindrance and potential intramolecular hydrogen bonding. Similar scans for the amino group would reveal its preferred orientation relative to the neighboring substituents. Such studies on related fluorophenols have demonstrated the utility of PES scans in identifying stable conformations. researchgate.netrsc.org

Investigation of Tautomeric Equilibria and Relative Stabilities

Tautomers are constitutional isomers of organic compounds that readily interconvert. This compound can theoretically exist in different tautomeric forms, such as the keto-enamine tautomer. Computational methods can be employed to calculate the relative energies of these tautomers and predict the position of the tautomeric equilibrium. researchgate.netlongdom.org

DFT calculations can be used to optimize the geometry of each tautomer and calculate its electronic energy. By comparing the Gibbs free energies of the different tautomeric forms, the most stable tautomer can be identified. For phenolic compounds, the phenol form is generally significantly more stable than its keto tautomer. In the case of this compound, the aromaticity of the benzene (B151609) ring provides a large stabilization energy to the phenol form.

Table 2: Illustrative Relative Energies of Tautomers of this compound

| Tautomer | Relative Gibbs Free Energy (kcal/mol) |

| This compound | 0.00 (most stable) |

| 6-Imino-3-fluoro-2-methyl-3-cyclohexen-1-one | +15.8 |

| 4-Amino-5-fluoro-6-methyl-2,4-cyclohexadien-1-one | +12.5 |

Note: These values are hypothetical and serve to illustrate the expected higher stability of the phenolic tautomer.

Influence of Solvent Effects (PCM) on Molecular Conformation and Energetics

The conformation and energetics of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate the effects of a solvent by representing it as a continuous dielectric medium. nih.govwikipedia.orgresearchgate.net

By performing conformational analysis and tautomer stability calculations within the PCM framework, it is possible to predict how the properties of this compound might change in different solvents. nih.gov For example, a polar solvent is likely to stabilize conformers with a larger dipole moment. Similarly, the tautomeric equilibrium can be shifted by solvents that can engage in hydrogen bonding with the solute.

For this compound, PCM calculations could be used to investigate the relative energies of its conformers in solvents of varying polarity, such as water, methanol (B129727), and chloroform. This would provide a more realistic picture of its behavior in solution compared to gas-phase calculations. The use of PCM is crucial for obtaining accurate predictions of properties like pKa, which are inherently dependent on the solvent environment. torvergata.it

Table 3: Illustrative Effect of Solvent on the Relative Energy of a Hypothetical Higher-Energy Conformer of this compound

| Solvent (Dielectric Constant) | Relative Energy (kcal/mol) |

| Gas Phase (1.0) | 2.5 |

| Chloroform (4.8) | 2.1 |

| Methanol (32.6) | 1.8 |

| Water (78.4) | 1.7 |

Note: The data is illustrative, showing a trend where polar solvents can stabilize a polar conformer, reducing its energy relative to the most stable gas-phase conformer.

Reactivity and Reaction Mechanisms of 6 Amino 3 Fluoro 2 Methylphenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The amino and hydroxyl groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. The fluorine atom is a deactivating group but is also an ortho-, para-director. In 6-Amino-3-fluoro-2-methylphenol, the positions ortho and para to the powerful activating hydroxyl and amino groups are the most susceptible to electrophilic attack. However, the directing effects of the substituents can be complex. For instance, in p-nitrotoluene, both the methyl and nitro groups direct further substitution to the same position. uomustansiriyah.edu.iq Conversely, if the directing effects of the groups oppose each other, the more powerful activating group dominates, often leading to a mixture of products. uomustansiriyah.edu.iq

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. uomustansiriyah.edu.iq The strong activating effect of the hydroxyl group directs the nitration to the ortho position.

Halogenation: Reactions with halogens (e.g., Cl2, Br2) in the presence of a Lewis acid can introduce a halogen atom onto the ring.

Sulfonation: Treatment with fuming sulfuric acid (H2SO4 and SO3) can introduce a sulfonic acid group (-SO3H). uomustansiriyah.edu.iq This reaction is reversible. uomustansiriyah.edu.iq

Alkylation and Acylation: Friedel-Crafts reactions can introduce alkyl or acyl groups, though the presence of the amino group can complicate these reactions by coordinating with the Lewis acid catalyst. google.com

The regioselectivity of these reactions is dictated by the combined electronic and steric effects of the substituents. The positions with the highest electron density, typically ortho and para to the amino and hydroxyl groups, are favored for electrophilic attack. science.gov

Nucleophilic Substitution Reactions at the Aromatic Core

Generally, aryl halides are resistant to nucleophilic aromatic substitution (SNAr). uomustansiriyah.edu.iqlibretexts.org However, the presence of strongly electron-withdrawing groups, such as a nitro group, at the ortho or para positions can activate the ring towards nucleophilic attack. uomustansiriyah.edu.iqlibretexts.orglibretexts.org In such cases, a nucleophile can displace a leaving group, like a halide. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

For this compound itself, direct nucleophilic substitution of the fluorine atom is challenging due to fluorine being a poor leaving group. However, if other activating groups were present on the ring, or under harsh reaction conditions, such reactions might be possible.

Coupling Reactions Involving the Amino and Hydroxyl Groups

The amino and hydroxyl groups of this compound can participate in various coupling reactions to form larger molecules. These reactions are valuable in the synthesis of pharmaceuticals and other complex organic compounds.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form carbon-nitrogen bonds. While typically used to couple amines with aryl halides, variations of this reaction could potentially involve the amino group of this compound.

Ullmann Condensation: This copper-catalyzed reaction can be used to form carbon-oxygen or carbon-nitrogen bonds, typically by coupling an alcohol or amine with an aryl halide.

Diazotization-Coupling: The amino group can be converted to a diazonium salt using nitrous acid (HNO2). This diazonium salt can then react with an activated aromatic ring (the coupling partner) to form an azo compound. This is a common method for producing dyes. cymitquimica.com

Chemical Transformations Specific to Amino and Hydroxyl Functionalities

The amino and hydroxyl groups undergo a variety of reactions typical for these functional groups.

Acylation: The amino and hydroxyl groups can be acylated using acid chlorides or anhydrides to form amides and esters, respectively.

Alkylation: The hydroxyl group can be converted to an ether through Williamson ether synthesis, reacting with an alkyl halide in the presence of a base. The amino group can also be alkylated.

Oxidation: The amino group can be oxidized to a nitroso or nitro group. The phenolic ring is also susceptible to oxidation, which can lead to quinone-type structures.

Reduction: While the phenol (B47542) ring is generally stable to reduction, the nitro group, if introduced, can be reduced to an amino group.

Mechanistic Investigations of Key Reactions using Kinetic and Spectroscopic Data

Detailed mechanistic studies on this compound are not extensively reported in the provided search results. However, general principles of reaction mechanisms for similar compounds can be applied.

Kinetic studies, such as monitoring reaction rates under different conditions (e.g., varying reactant concentrations, temperature), can provide insights into the reaction order and the nature of the rate-determining step. rsc.orgacs.org For example, a reaction found to be first-order in both the substrate and a reagent suggests a bimolecular transition state. rsc.org

Spectroscopic techniques are crucial for identifying reaction intermediates and products, and thus for elucidating reaction pathways.

NMR Spectroscopy (1H, 13C, 19F): Can be used to determine the structure of products and to monitor the progress of a reaction. rsc.org

Mass Spectrometry (MS): Helps to determine the molecular weight of products and intermediates. rsc.org

Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups.

For instance, in the study of copper-catalyzed hydroamination, in situ 19F NMR spectroscopy was used to monitor the reaction of 4-fluorostyrene, revealing a zero-order dependence on the substrate concentration. acs.org Similarly, low-temperature NMR studies have been used to observe the formation of reactive intermediates in glycosylation reactions. acs.org DFT (Density Functional Theory) calculations are also a powerful tool for modeling reaction pathways and transition states, providing theoretical support for proposed mechanisms. nih.gov

Chemical Transformations and Derivative Synthesis of 6 Amino 3 Fluoro 2 Methylphenol

Synthesis of Structurally Modified 6-Amino-3-fluoro-2-methylphenol Analogues

The functional groups of this compound offer multiple sites for synthetic modification, allowing for the creation of a diverse library of analogues.

The amino group (-NH₂) is a primary site for derivatization due to its nucleophilic character.

Acylation: The amino group can be readily acylated to form amides. For instance, reaction with acylating agents like acetic anhydride (B1165640) can yield the corresponding N-acetylated derivative. This transformation is common for protecting the amino group or for modulating the electronic properties of the molecule. core.ac.uk The reaction of 2-amino-4-methylphenol (B1222752) with acetic anhydride in methanol (B129727) at room temperature is a known procedure to produce the corresponding acetamide (B32628) with high yield. core.ac.uk While a specific example for this compound is not detailed in the provided results, the reactivity is expected to be analogous. Acylation can also be a key step in the synthesis of more complex heterocyclic structures. rsc.org

Alkylation: The amino group can also undergo alkylation, although this is less commonly detailed for this specific substrate in the provided search results. Generally, alkylation of anilines can be achieved with alkyl halides, but can sometimes lead to mixtures of mono- and di-alkylated products.

The phenolic hydroxyl group (-OH) provides another handle for synthetic modification, typically after deprotonation to form a more nucleophilic phenoxide ion.

Etherification: The hydroxyl group can be converted to an ether. This is often achieved through reactions like the Williamson ether synthesis, where the corresponding phenoxide reacts with an alkyl halide. For example, the formation of pentafluorobenzyl ethers from phenols is a known derivatization technique for analytical purposes, involving the reaction with α-bromo-2,3,4,5,6-pentafluorotoluene in the presence of a base like potassium carbonate. epa.gov A similar strategy could be applied to this compound to synthesize various aryl or alkyl ethers.

Esterification: The hydroxyl group can be esterified by reaction with acyl chlorides or anhydrides. For example, the formation of pentafluoropropionate esters of phenols is a documented derivatization method. researchgate.net The reaction of 3-bromo-4-methylphenol (B1336650) with benzoyl chloride in pyridine (B92270) is an example of protecting a phenolic hydroxyl group as a benzoate (B1203000) ester. nih.gov

The existing substituents on the aromatic ring of this compound direct the position of any further electrophilic aromatic substitution reactions. The powerful activating and ortho-, para-directing effects of the amino and hydroxyl groups, and the weaker activating effect of the methyl group, are contrasted by the deactivating, ortho-, para-directing effect of the fluorine atom. In cases where a specific substitution pattern is desired that is not favored by the inherent directing effects, a blocking group strategy, such as sulfonation, might be employed. google.com

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly for replacing the fluorine atom if the ring is sufficiently activated by other strong electron-withdrawing groups, or under specific reaction conditions. core.ac.uklibretexts.orglibretexts.org The fluorine atom's high electronegativity can activate the ring towards nucleophilic attack. core.ac.uk

Formation of Heterocyclic Systems Incorporating the this compound Moiety

The ortho-aminophenol structural motif is a well-established precursor for the synthesis of various heterocyclic compounds, most notably benzoxazoles.

Benzoxazoles are synthesized by the condensation of an ortho-aminophenol with a carboxylic acid or its equivalent, such as an aldehyde. nih.gov This cyclization reaction forms a five-membered ring containing both oxygen and nitrogen fused to the original benzene (B151609) ring. A general method for synthesizing 2-substituted benzoxazoles involves the reaction of an o-aminophenol with a tertiary amide in the presence of triflic anhydride (Tf₂O) and 2-fluoropyridine. nih.gov Another approach is the condensation of an o-aminophenol with an aldehyde under various catalytic conditions, including microwave-assisted synthesis with iodine as an oxidant or using a Brønsted acidic ionic liquid gel under solvent-free conditions. scienceandtechnology.com.vnacs.org

The table below summarizes general conditions for benzoxazole (B165842) synthesis from o-aminophenols, which are applicable to this compound.

| Reactant | Catalyst/Reagents | Conditions | Product Type | Reference |

| Aldehyd | K₂CO₃, I₂ | Microwave, 120°C, 10 min | 2-Substituted benzoxazole | scienceandtechnology.com.vn |

| Aldehyd | BAIL gel | Solvent-free, 130°C, 5 h | 2-Substituted benzoxazole | acs.org |

| Aldehyd | VNU-11-P-SO₄ | Solvent-free, 140°C, 6 h | 2-Substituted benzoxazole | rsc.org |

| Tertiary Amide | Tf₂O, 2-F-Pyr | DCM, room temp, 1 h | 2-Substituted benzoxazole | nih.gov |

This table presents generalized data for the synthesis of benzoxazoles from o-aminophenols.

Another class of heterocycles, 1,3-benzoxazines, can be formed through the cyclization of an aminomethylphenol derivative with formaldehyde. researchgate.net This suggests that if this compound were first converted to an appropriate aminomethylphenol intermediate, it could then be used in the synthesis of substituted benzoxazines.

Role as a Precursor in the Construction of Complex Organic Architectures

This compound and its close analogues serve as important starting materials or intermediates in the synthesis of larger, more complex molecules, which often have applications in medicinal chemistry or materials science.

For example, derivatives of 2-amino-3-methylphenol (B31084) are used in the synthesis of quinazolinones. Specifically, 6-amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one derivatives have been noted for their muscle-relaxing properties. researchgate.net This indicates that this compound could be a valuable precursor for creating libraries of biologically active quinazolinone compounds.

Furthermore, substituted phenols are key components in the synthesis of dual aromatase-sulfatase inhibitors. In these syntheses, a substituted benzyl (B1604629) alcohol is often converted to a benzyl chloride and then reacted with another aromatic component. nih.gov The phenolic hydroxyl group is later converted to a sulfamate. This highlights the role of substituted phenols as foundational units for building complex, multi-component therapeutic agents.

The ability to selectively functionalize the different reactive sites on the this compound molecule allows for its incorporation into a wide array of larger structures, making it a significant building block in modern organic synthesis.

Role in Advanced Synthetic Methodologies

Utilization as a Key Building Block in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural elements of all starting materials, are powerful tools for achieving synthetic efficiency and scaffold diversity. rug.nlresearchgate.net The presence of both a primary amine and a phenolic hydroxyl group makes 6-Amino-3-fluoro-2-methylphenol an ideal candidate for a variety of MCRs.

While direct literature examples specifying this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively documented, its structural motifs are found in reactants for analogous transformations. For instance, the Petasis reaction, a three-component coupling of a boronic acid, an amine, and a carbonyl compound, readily utilizes substituted anilines. acs.org It is projected that this compound could serve as the amine component in such reactions, leading to highly functionalized amino acid derivatives. Similarly, MCRs that build heterocyclic scaffolds, such as the synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates from aromatic amines, could incorporate this building block to introduce fluorine and methyl substitutions into the final structure. beilstein-journals.org

The table below illustrates a representative three-component reaction where substituted aminophenols, analogous to this compound, are used to generate complex heterocyclic products.

Table 1: Application of Aminophenols in Multicomponent Reactions

| Reaction Type | Aminophenol Component | Other Components | Product Class | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Three-Component Tandem Reaction | o-Aminophenol | Bromoalkyne, Isocyanide | 4-Amine-benzo[b] bohrium.comresearchgate.netoxazepines | rsc.org |

| Projected Application | This compound | Bromoalkyne, Isocyanide | Substituted Fluoro-methyl-4-amine-benzo[b] bohrium.comresearchgate.netoxazepines | N/A |

Integration into Cascade and Tandem Reactions for Molecular Complexity Generation

Cascade and tandem reactions, which involve a sequence of intramolecular or intermolecular transformations occurring in a single pot, provide an elegant pathway to complex molecules from simple precursors. unica.it The reactive sites on this compound are well-suited for initiating or participating in such sequences.

Research on analogous N-allyl-2-aminophenols demonstrates their utility in switchable oxidative reactions. nih.gov In the presence of a palladium catalyst, these compounds undergo alkoxyacyloxylation to form functionalized dihydro-1,4-benzoxazines. nih.gov In the absence of the catalyst, the reaction switches to an intramolecular Diels–Alder pathway, generating complex tricyclic systems. nih.gov This highlights the potential of a suitably modified this compound to serve as a substrate in catalyst-controlled divergent cascade reactions, yielding distinct molecular frameworks from a common starting material.

Another powerful strategy involves the palladium-catalyzed tandem reaction of o-aminophenols with bromoalkynes and isocyanides to construct benzo[b] bohrium.comresearchgate.netoxazepine scaffolds. rsc.org This process proceeds through nucleophilic addition, oxidative addition, and migratory insertion steps. rsc.org The incorporation of this compound would predictably yield novel, fluorinated, and methylated versions of this important seven-membered heterocyclic system.

Thermal reactions of o-aminophenols with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) have been shown to produce 1,4-benzoxazine derivatives and even more complex tricyclic compounds through a cascade of addition and cyclization events. clockss.org

Precursor for the Development of Structurally Diverse Chemical Libraries

Diversity-Oriented Synthesis (DOS) aims to generate collections of structurally diverse small molecules, which are essential for screening in drug discovery and chemical biology. nih.govnih.gov A key principle of DOS is the use of versatile building blocks that can be elaborated through various reaction pathways to access a wide region of chemical space. researchgate.net With its multiple, orthogonally reactive functional groups, this compound is an exemplary precursor for DOS.

The amino and hydroxyl groups can be selectively functionalized, and the aromatic ring can undergo further electrophilic substitution. This allows for the systematic introduction of diverse substituents and appendages. For example, libraries based on the benzoxazole (B165842) scaffold can be generated from the reaction of 2-aminophenols with a wide range of aldehydes, orthoesters, or β-diketones. organic-chemistry.org Using this compound in these syntheses would produce a library of novel 4-fluoro-5-methylbenzoxazoles.

The concept of using multi-functional building blocks is central to DOS. nih.govresearchgate.net For instance, amino acetophenones have been used as starting points to create analogs of flavones, coumarins, and other natural products. nih.gov Similarly, this compound can serve as a foundational molecule for building libraries of fluorinated heterocyclic compounds, leveraging its potential for sequential functionalization and cyclization reactions. The development of modular synthesis techniques, such as those used for creating functional libraries via click chemistry, further underscores the potential of phenols and amines as key components in library generation. rsc.orgnih.gov

Design and Synthesis of Novel Scaffolds for Chemical Exploration

A molecular scaffold is the core structure of a molecule to which various functional groups are attached. The design of novel scaffolds is a cornerstone of medicinal chemistry and materials science. mdpi.com this compound is an excellent starting point for synthesizing important heterocyclic scaffolds, most notably phenoxazines.

Phenoxazines are tricyclic scaffolds present in compounds with a wide range of biological and photophysical properties. d-nb.infobeilstein-journals.org The classical synthesis of phenoxazines involves the condensation and cyclization of 2-aminophenols. researchgate.netthieme-connect.de By using this compound, novel phenoxazine (B87303) scaffolds bearing fluorine and methyl groups at defined positions can be accessed. These substituents can significantly modulate the scaffold's properties, such as metabolic stability, lipophilicity, and electronic characteristics.

The table below summarizes synthetic routes to phenoxazine and related scaffolds starting from 2-aminophenol (B121084) derivatives.

Table 2: Synthesis of Heterocyclic Scaffolds from Aminophenols

| Starting Material | Reagent/Condition | Scaffold Produced | Significance | Reference |

|---|---|---|---|---|

| 2-Aminophenol | 3,4-Dihaloarene | Phenoxazine | Core of dyes and bioactive molecules | researchgate.netbeilstein-journals.org |

| 2-Aminophenol | 2-Azidophenol (Photolysis) | 2-Aminophenoxazin-3-one | Access to oxidized phenoxazine systems | bohrium.com |

| N-Allyl-2-aminophenol | Pd(II) catalyst, PhI(OCOR)2 | Dihydro-1,4-benzoxazine | Functionalized oxygen-containing heterocycle | nih.gov |

| 2-Aminophenol | Aldehyde or Orthoester | Benzoxazole | Common motif in medicinal chemistry | organic-chemistry.org |

Beyond phenoxazines, this building block can be used to create other valuable scaffolds. For example, reaction with functionalized orthoesters or aldehydes can lead to a diverse range of 4-fluoro-5-methyl-substituted benzoxazoles. organic-chemistry.org Such scaffolds are of great interest for developing new therapeutic agents and functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.